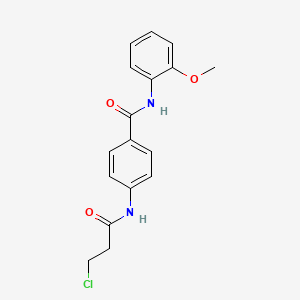

4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide

Description

Properties

IUPAC Name |

4-(3-chloropropanoylamino)-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c1-23-15-5-3-2-4-14(15)20-17(22)12-6-8-13(9-7-12)19-16(21)10-11-18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENKXUADSDWIPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide typically involves the following steps:

Formation of 3-chloropropanamido group: This can be achieved by reacting 3-chloropropanoic acid with ammonia or an amine to form 3-chloropropanamide.

Coupling with 2-methoxyphenyl group: The 3-chloropropanamide is then coupled with 2-methoxyaniline through an amide bond formation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Final product formation: The intermediate product is then reacted with benzoyl chloride to form the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 4-(3-hydroxypropanamido)-N-(2-methoxyphenyl)benzamide.

Reduction: Formation of 4-(3-aminopropyl)-N-(2-methoxyphenyl)benzamide.

Substitution: Formation of 4-(3-substituted-propanamido)-N-(2-methoxyphenyl)benzamide.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an anti-cancer agent. Research indicates that derivatives of benzamide, including those with methoxy and chloro substituents, exhibit significant anti-tumor properties. The structural modifications in 4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide may enhance its efficacy against certain cancer cell lines.

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Anti-cancer | |

| 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl)Benzamide | Anti-cancer | |

| 4-Chloro-N-(2-methoxyphenyl)benzamide | Antimicrobial |

Recent studies have highlighted the biological activities associated with this compound and its derivatives. For instance, compounds with similar structures have shown promise in inhibiting various enzymes involved in cancer progression and microbial resistance.

Case Study: Anti-Cancer Activity

In a study evaluating a series of benzamide derivatives, it was found that modifications at the para position significantly influenced anti-cancer activity. The presence of halogen atoms (like chlorine) and methoxy groups enhanced the interaction with biological targets, leading to improved therapeutic outcomes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups in this compound plays a crucial role in its biological efficacy. For example:

- Chloro Substituent: Enhances lipophilicity and cellular uptake.

- Methoxy Group: May influence binding affinity to target proteins.

Mechanism of Action

The mechanism of action of 4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(2-Methoxyphenyl)Benzamide (14b)

N-(3-Chloro-4-Fluorophenyl)-4-(1H-Imidazol-1-yl)Benzamide

- Molecular Formula : C₁₆H₁₂ClFN₂O

- Molecular Weight : 302.74 g/mol

- Key Features : Incorporates an imidazole ring and a 3-chloro-4-fluorophenyl group.

- Biological Activity : Exhibits potent anticancer activity against cervical cancer cell lines . The imidazole ring may facilitate interactions with metal ions or polar residues in enzyme active sites.

4-[(4-Chloro-1H-Pyrazol-1-yl)Methyl]-N-(2-Methoxyphenyl)Benzamide

- Molecular Formula : C₁₈H₁₆ClN₃O₂

- Molecular Weight : 341.79 g/mol

- Key Features : Features a chloropyrazole-methyl substituent.

- Implications : The pyrazole ring introduces additional hydrogen-bonding sites, which could enhance solubility or target specificity compared to the main compound’s linear chloropropanamido chain.

N-Hydroxy-4-Phenylacetylamino-N-p-Tolyl-Benzamide (HPAPB)

- Molecular Formula: Not explicitly stated, but structural analysis suggests a hydroxamic acid group.

- Biological Activity : Acts as a histone deacetylase (HDAC) inhibitor with IC₅₀ values between 100–200 μM for cancer cell lines . The hydroxamic acid group is critical for HDAC binding, contrasting with the main compound’s lack of ionizable groups.

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups : The 3-chloropropanamido group in the main compound and the chlorobenzooxazole in 14b may enhance electrophilic reactivity, favoring interactions with nucleophilic residues in enzymes or receptors.

- Aromatic Moieties : The 2-methoxyphenyl group in the main compound and analogs (e.g., 14b, HPAPB) contributes to π-π stacking interactions, which are crucial for binding to aromatic-rich pockets in proteins .

Molecular Weight and Solubility

- The main compound (343.78 g/mol) and its analogs (e.g., 341.79–477.94 g/mol) fall within a range typical for small-molecule drugs.

Data Table: Comparative Overview

Biological Activity

4-(3-Chloropropanamido)-N-(2-methoxyphenyl)benzamide, also known by its CAS number 1087791-97-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyaniline with an appropriate acyl chloride derivative. The chloropropanamide moiety is introduced through acylation methods that allow for the selective formation of the desired amide bond.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of benzamides, including this compound, exhibit significant antibacterial and antifungal properties. The compound has shown effectiveness against several strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Mechanistic studies suggest that it may induce apoptosis (programmed cell death) through pathways involving caspases and other apoptotic markers.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival.

- Apoptosis Induction : It activates apoptotic pathways, leading to increased caspase activity and subsequent cell death in cancer cells.

- Molecular Interactions : The presence of the chloropropanamide group allows for interaction with target proteins, potentially altering their function.

Case Studies

- Antiviral Activity : A study focusing on similar benzamide derivatives highlights their potential against Influenza A virus (IAV). The docking simulations indicated that structural analogs could inhibit viral RNA polymerase activity, suggesting a novel mechanism for antiviral action .

- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, this compound was shown to reduce cell viability significantly at micromolar concentrations. Flow cytometry analyses revealed increased early and late apoptotic cells upon treatment .

Data Tables

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | Enzyme inhibition |

| Antifungal | Active against common fungal strains | Disruption of cell wall synthesis |

| Anticancer | Induces apoptosis in various cancer cell lines | Activation of caspases |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., 3-chloropropanoyl chloride) and aniline derivatives (e.g., N-(2-methoxyphenyl)benzamide). A common approach involves using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation at low temperatures (−50°C) to minimize side reactions . Purity (>98%) is typically confirmed via HPLC, and structural integrity is validated using H NMR, C NMR, and high-resolution mass spectrometry (HRMS) .

Q. How can solubility and stability of this compound be experimentally determined for in vitro studies?

- Methodological Answer : Solubility is assessed in solvents like DMSO, ethanol, or PBS (pH 7.4) using dynamic light scattering (DLS) or UV-Vis spectroscopy. Stability is evaluated under varying pH (2.7–10.1), temperatures (4°C to 37°C), and light exposure via periodic HPLC or LC-MS analysis to monitor degradation products . For example, fluorescence intensity studies under different pH conditions can reveal stability trends .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- NMR : H and C NMR confirm proton environments and carbon frameworks. For instance, aromatic protons in the 2-methoxyphenyl group appear as distinct singlets (~6.8–7.5 ppm), while amide protons resonate near 8–10 ppm .

- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z) with precision ≤2 ppm .

- UV-Vis/IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing analogs of this compound?

- Methodological Answer : Yield optimization involves:

- Temperature Control : Reactions at −50°C reduce side-product formation (e.g., hydrolysis of acid chlorides) .

- Catalyst Selection : Use of HOBt improves coupling efficiency by stabilizing reactive intermediates .

- Purification : Flash chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization enhances purity. For example, analogs with chlorophenyl groups achieved 80–84% yields using these methods .

Q. How should contradictory data in receptor binding assays (e.g., D2 vs. D3 affinity) be analyzed?

- Methodological Answer : Contradictions arise due to differential ligand-receptor kinetics. Use saturation binding assays with radiolabeled ligands (e.g., H-WC-10) to calculate (binding affinity) and (receptor density) . For example, discrepancies in D3/D2 selectivity can be resolved by:

- Mathematical Modeling : Solve simultaneous equations for , where and (L = ligand concentration) .

- Competitive Binding : Co-incubate with selective antagonists (e.g., 1 µM S(−)-eticlopride) to isolate non-specific binding .

Q. What computational strategies predict this compound’s pharmacokinetic or receptor interaction profiles?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model interactions with target receptors (e.g., dopamine D3) using crystal structures (PDB ID: 3PBL) .

- QSAR/QSPR : Quantitative structure-activity relationships correlate substituent effects (e.g., electron-withdrawing Cl) with binding affinity or logP values .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

Q. How can in vitro autoradiography data be translated to in vivo models for receptor density quantification?

- Methodological Answer :

- Tissue Preparation : Section rodent or primate brain tissues (e.g., striatum) at 20 µm thickness and incubate with H-labeled ligand (4 nM for D3-selective binding) .

- Digital Imaging : Use Beta Imager 2000Z or 3H-Hyperfilm to quantify binding density. For example, 4 nM H-WC-10 labels 50% of D3 receptors in rat striatum, while 10 nM H-raclopride labels 60% of D2 receptors .

- Cross-Species Calibration : Adjust values for species differences (e.g., primate D3 = 1.16 nM vs. rat D3 = 3.94 nM) .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational binding predictions and experimental IC values?

- Methodological Answer :

- Re-evaluate Force Fields : Ensure docking simulations use updated parameters (e.g., AMBER vs. CHARMM) .

- Validate Assay Conditions : Confirm ligand solubility and absence of assay interference (e.g., detergent effects in radioligand binding) .

- Test Allosteric Effects : Use Schild analysis to detect non-competitive inhibition, which computational models may overlook .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.